3-(1H-pyrrol-1-yl)-4-methylaniline chemical structure
3-(1H-pyrrol-1-yl)-4-methylaniline chemical structure
An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-pyrrol-1-yl)-4-methylaniline, a substituted aniline derivative with a pyrrole moiety. While specific data for this compound is limited in publicly available literature, this document synthesizes information from related structures and established chemical principles to offer insights into its chemical structure, physicochemical properties, a proposed synthetic route, and potential applications, particularly in the realm of medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers and professionals interested in the exploration and utilization of this and similar chemical entities.
Chemical Structure and Properties
1.1. Chemical Structure
3-(1H-pyrrol-1-yl)-4-methylaniline possesses a core structure of aniline substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 4-position with a methyl group.
Caption: Chemical structure of 3-(1H-pyrrol-1-yl)-4-methylaniline.
1.2. Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Supporting Evidence |
| Molecular Formula | C11H12N2 | Based on atom count from the chemical structure. |
| Molecular Weight | 172.23 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Aniline derivatives are often solids that can darken upon exposure to air and light. |
| Melting Point | 45-55 °C | The related compound 3-(1H-pyrrol-1-yl)aniline has a melting point of 43 °C. The addition of a methyl group may slightly alter this. |
| Boiling Point | > 300 °C | High boiling point is expected due to the aromatic nature and potential for hydrogen bonding. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Slightly soluble in water. | Typical for aromatic amines. |
| pKa (of the anilinium ion) | ~4.5 | The pKa of 4-methylaniline is 5.08. The electron-withdrawing nature of the pyrrole ring is expected to slightly decrease the basicity of the amino group. |
Proposed Synthesis
A plausible and efficient method for the synthesis of 3-(1H-pyrrol-1-yl)-4-methylaniline is the Paal-Knorr pyrrole synthesis . This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
2.1. Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis and characterization.
2.2. Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methylaniline (1 equivalent).
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Solvent and Reagent Addition: Add glacial acetic acid to dissolve the starting material. Then, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
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Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield 3-(1H-pyrrol-1-yl)-4-methylaniline.
Characterization
The identity and purity of the synthesized 3-(1H-pyrrol-1-yl)-4-methylaniline should be confirmed by standard analytical techniques.
3.1. Spectroscopic Data (Predicted)
Based on the analysis of similar compounds, the following spectral characteristics are anticipated:
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¹H NMR:
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Aromatic protons of the aniline ring will appear as multiplets in the range of δ 6.5-7.5 ppm.
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Protons of the pyrrole ring will likely appear as two distinct triplets around δ 6.0-6.5 ppm.
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The methyl protons will be a singlet around δ 2.0-2.5 ppm.
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The amine protons will present as a broad singlet.
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¹³C NMR:
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Aromatic carbons will resonate in the region of δ 110-150 ppm.
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The methyl carbon will appear around δ 20-25 ppm.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight.
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Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.
Potential Applications in Drug Development and Materials Science
The pyrrole nucleus is a common scaffold in many biologically active compounds.[1][2] Aniline and its derivatives are also crucial building blocks in the synthesis of pharmaceuticals and dyes.[3][4] The combination of these two moieties in 3-(1H-pyrrol-1-yl)-4-methylaniline suggests several potential areas of application.
4.1. Medicinal Chemistry
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Anticancer Agents: Many pyrrole derivatives have demonstrated potent anticancer activity.[5] This compound could serve as a scaffold for the development of new anticancer drugs.
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Enzyme Inhibitors: Pyrrole-containing molecules have been identified as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[6][7]
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Antimicrobial and Antitubercular Agents: The pyrrole moiety is present in several compounds with antimicrobial and antitubercular properties.[1][8]
4.2. Materials Science
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Organic Electronics: Polyaniline and its derivatives are well-known conducting polymers. The incorporation of a pyrrole group could modulate the electronic properties of polymers derived from this monomer, making it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
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Dyes and Pigments: The chromophoric nature of the aromatic system suggests potential use as a precursor for the synthesis of novel dyes and pigments.[9]
Safety and Handling
Aniline and its derivatives are generally toxic and should be handled with appropriate safety precautions.
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Toxicity: Assumed to be toxic upon inhalation, ingestion, and skin contact.
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Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
Conclusion
3-(1H-pyrrol-1-yl)-4-methylaniline is a chemical compound with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its structure, properties, and a feasible synthetic route. Further research is warranted to fully explore the biological activities and material properties of this and related compounds.
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